molecular formula C10H22N2O2 B6279576 tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate CAS No. 1932239-37-6

tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate

Cat. No. B6279576
CAS RN: 1932239-37-6
M. Wt: 202.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate (TBEC) is an organic compound with a wide range of applications in both scientific research and industrial production. TBEC is a tertiary amine with a carbamate group at the end, which gives it unique properties.

Mechanism of Action

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. It is able to form strong covalent bonds with certain amino acids, such as cysteine and histidine, which makes it an effective inhibitor of enzymes and proteins.
Biochemical and Physiological Effects
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate has been shown to inhibit the activity of enzymes and proteins involved in a variety of biochemical and physiological processes. For example, tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate has been found to inhibit the activity of proteases, which are involved in the breakdown of proteins. In addition, tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug levels in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, it is able to form strong covalent bonds with certain amino acids, which makes it an effective inhibitor of enzymes and proteins. However, tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is not suitable for use in experiments that require high temperatures or long reaction times, as it is not very stable under these conditions.

Future Directions

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate has potential applications in a wide range of fields, including drug discovery, protein engineering, and biotechnology. It could be used to develop novel inhibitors of enzymes and proteins, or to design new drugs with improved pharmacological properties. In addition, tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate could be used to study protein-protein interactions, protein folding, and enzyme kinetics. Finally, tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate could be used to develop new methods for drug delivery, such as targeted delivery to specific tissues or organs.

Synthesis Methods

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is synthesized by reacting an amine with an ester in the presence of a strong base. The reaction is typically performed in aqueous solution, and the product is then extracted and purified. The reaction is generally carried out at room temperature and is usually complete within 24 hours.

Scientific Research Applications

Tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is used in a variety of scientific applications, including protein purification, enzyme inhibition, and drug delivery. tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is also used in biochemistry and molecular biology experiments to study protein-protein interactions, protein folding, and enzyme kinetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate involves the reaction of tert-butyl chloroformate with (2R)-1-(ethylamino)propan-2-ol to form tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate.", "Starting Materials": [ "tert-butyl chloroformate", "(2R)-1-(ethylamino)propan-2-ol" ], "Reaction": [ "Add (2R)-1-(ethylamino)propan-2-ol to a flask containing anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C.", "Slowly add tert-butyl chloroformate to the flask while stirring the mixture.", "Allow the reaction to proceed at 0°C for 1 hour.", "Warm the reaction mixture to room temperature and stir for an additional 2 hours.", "Quench the reaction by adding water and extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate as a white solid." ] }

CAS RN

1932239-37-6

Product Name

tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.3

Purity

82

Origin of Product

United States

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